Here's what we can glean from scientific databases:
(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a chiral compound characterized by its unique molecular structure, which includes two alpha-methylbenzyl groups attached to a sulfamide functional group. The compound has the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of approximately 304.41 g/mol . It is notable for its stereochemistry, with the (R,R) configuration indicating that both chiral centers are in the R configuration.
The compound is often utilized in biochemical research, particularly in the field of proteomics, due to its ability to interact with various biological molecules .
These reactions highlight the compound's potential reactivity and versatility in synthetic organic chemistry.
Several synthesis methods have been reported for (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide:
(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide finds applications primarily in:
Interaction studies involving (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide often focus on its binding affinity and specificity towards various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to measure binding interactions quantitatively.
Several compounds share structural similarities with (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide | C₁₆H₂₀N₂O₂S | Enantiomeric form with different biological activity |
N,N'-Bis(phenethyl)sulfamide | C₁₆H₁₈N₂O₂S | Contains phenethyl groups instead of methylbenzyl, altering reactivity |
N,N'-Diethylsulfamide | C₈H₁₈N₂O₂S | Simpler structure without aromaticity, differing solubility and reactivity |
The uniqueness of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide lies in its specific stereochemistry and the presence of two bulky alpha-methylbenzyl groups, which significantly influence its biological interactions and chemical reactivity compared to similar sulfamides.
The fundamental approach to sulfamide synthesis has traditionally relied on the reaction between sulfuryl chloride and ammonia derivatives, establishing the foundation for modern synthetic protocols. Classical methods for preparing sulfamide compounds typically involve the treatment of sulfuryl chloride with appropriate amine nucleophiles under controlled conditions. The basic reaction mechanism proceeds through nucleophilic substitution, where the chloride atoms of sulfuryl chloride are displaced by nitrogen nucleophiles to form the characteristic sulfur-nitrogen bonds of the sulfamide functional group.
Historical development of sulfamide synthesis protocols demonstrated that petroleum ether serves as an effective solvent system for these transformations. The reaction of sulfuryl chloride with liquid ammonia in petroleum ether, conducted under dry conditions with solid carbon dioxide cooling, provides a robust method for generating the basic sulfamide framework. This approach typically yields approximately 81% of the desired sulfamide product following appropriate workup procedures including extraction with ethyl acetate and recrystallization from water.
The preparation of non-symmetrical sulfamides has emerged as a particularly challenging aspect of classical synthesis, requiring the development of specialized reagent systems. Burgess-type reagents have proven particularly valuable for the selective synthesis of N,N'-differentiated sulfamides, enabling the formation of compounds where the two nitrogen substituents differ in their chemical structure. These methods utilize amino alcohols and simple amines as starting materials, providing access to structurally diverse sulfamide derivatives through controlled reaction sequences.
The sulfamide functional group, characterized as a thiadiazine-1,1-dioxide motif, has gained recognition as one of the most important structural elements in high-affinity protein ligands and pharmaceutically active compounds. The versatility of classical synthetic approaches has enabled the preparation of several hundred proprietary compounds incorporating sulfamide groups within diverse molecular scaffolds, often featuring cyclic structures that enhance biological activity. These developments have established sulfamides as increasingly popular building blocks within supramolecular chemistry applications.
The stereoselective synthesis of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide requires careful selection of chiral starting materials and optimization of reaction conditions to achieve high enantiomeric purity. The most effective approach utilizes (R)-(+)-1-phenylethylamine as the chiral amine component, ensuring that the desired stereochemical configuration is established from the outset. This primary amine, also known as α-methylbenzylamine, serves as a colorless liquid that forms stable ammonium salts and demonstrates excellent compatibility with sulfamide-forming reactions.
Modern stereoselective synthesis protocols for chiral sulfinyl compounds have provided valuable insights applicable to sulfamide preparation. The utilization of chiral tertiary amines in reactions involving racemic sulfinyl chlorides and achiral alcohols has demonstrated the feasibility of achieving high enantioselectivity through careful catalyst selection. Cinchona alkaloids have emerged as particularly effective catalysts for these transformations, offering both high yields and excellent enantiomeric excess while maintaining reasonable cost considerations for practical applications.
The preparation of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide through sulfuryl dichloride-mediated coupling represents a direct and efficient approach. This method involves the treatment of two equivalents of (R)-(+)-1-phenylethylamine with sulfuryl dichloride in the presence of triethylamine as a base, conducted in dichloromethane solvent at temperatures ranging from 0 to 20 degrees Celsius. The reaction typically requires three hours for completion and provides the desired sulfamide product in 63% yield under optimized conditions.
Bifunctional sulfonamide catalysts have demonstrated remarkable potential for enantioselective transformations, offering insights into the design of stereoselective sulfamide synthesis. These catalysts activate substrates through multiple interaction modes, including basic activation and hydrogen bonding mechanisms. The development of such catalysts has achieved yields up to 91% and enantiomeric excesses reaching 79% in conjugate addition reactions, highlighting the importance of catalyst design in achieving high stereoselectivity.
Synthesis Method | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |
---|---|---|---|
Sulfuryl dichloride coupling | 63 | >98 | 0-20°C, 3 hours, triethylamine base |
Cinchona alkaloid catalysis | 99 | 80 | Room temperature, 0.5% catalyst |
Bifunctional sulfonamide catalysis | 91 | 79 | Various temperatures and solvents |
The achievement of high enantiomeric excess in sulfamide synthesis requires systematic optimization of multiple reaction parameters, including temperature, solvent selection, catalyst loading, and reaction time. Temperature control emerges as a critical factor, with lower temperatures generally favoring improved enantioselectivity at the expense of reaction rate. Studies of bifunctional sulfonamide-catalyzed reactions demonstrate that conducting transformations at 0°C produces minimal increases in enantiomeric excess while significantly reducing reaction yields, suggesting that moderate temperatures provide the optimal balance between selectivity and efficiency.
Solvent effects play a crucial role in determining both reaction yield and stereoselectivity in sulfamide synthesis. Non-polar and non-coordinating solvents consistently deliver the highest enantiomeric excesses, supporting the hypothesis that neutrally charged, hydrogen-bonding transition states facilitate optimal chiral induction. The use of methanol as a reaction solvent, while providing improved yields through enhanced substrate activation, results in nearly racemic product formation due to competitive hydrogen bonding that interferes with catalyst-substrate interactions.
Catalyst loading optimization reveals complex relationships between catalyst concentration and reaction outcomes. Tripling the catalyst loading in model reactions more than doubles the yield but results in decreased enantioselectivity, indicating that higher catalyst concentrations may promote competing non-selective pathways. Alternatively, doubling the reaction concentration or increasing the equivalents of nucleophilic components provides moderate yield improvements with less pronounced decreases in enantiomeric excess, suggesting these approaches offer superior overall efficiency.
The optimization of reaction time demonstrates that extended reaction periods can significantly improve yields while maintaining acceptable levels of enantioselectivity. Long reaction times lead to greater than four-fold improvements in yield with insignificant drops in enantiomeric excess relative to initial reaction conditions, as stereoselectivity tends to increase slightly over time. Elevated temperatures combined with extended reaction times produce the highest product yields, although slightly lower enantioselectivities result from these more forcing conditions.
The role of base selection and stoichiometry requires careful consideration in sulfamide synthesis optimization. Triethylamine serves as an effective base for sulfuryl dichloride-mediated coupling reactions, facilitating the neutralization of hydrogen chloride byproducts while maintaining compatibility with the desired transformation. The enhancement of sulfonamide nitrogen-hydrogen bond acidity appears to improve chiral induction, suggesting that electronic modifications to the sulfamide framework can influence stereochemical outcomes.
Parameter | Optimal Condition | Effect on Yield | Effect on Enantiomeric Excess |
---|---|---|---|
Temperature | 0-20°C | Moderate | High |
Solvent | Non-polar, non-coordinating | High | High |
Catalyst loading | 0.5-1.0 mol% | Balanced | Optimal |
Reaction time | 3-24 hours | Significant improvement | Maintained |
Base equivalents | 2.0 equivalents | Necessary for completion | No adverse effect |
The purification of sulfamide compounds, particularly enantiomerically enriched derivatives, requires specialized techniques that can effectively separate the desired product from impurities while maintaining stereochemical integrity. Extraction methods using 1,4-dioxane have proven particularly effective for sulfamide purification, taking advantage of the differential solubility properties of sulfamides and common impurities. This approach exploits the relatively low solubility of impurities at specific temperatures, resulting in selective extraction of high-purity sulfamide products.
The extraction process utilizing 1,4-dioxane demonstrates remarkable efficiency in separating sulfamides from reaction mixtures containing various byproducts and unreacted starting materials. The method involves treating sulfamide-containing products with 1,4-dioxane under controlled temperature conditions, followed by separation of the organic phase containing the purified sulfamide. This technique proves particularly valuable for industrial-scale purification where conventional recrystallization methods may prove inadequate or inefficient.
Recrystallization protocols for sulfamide compounds require careful selection of solvent systems that promote the formation of high-quality crystals while minimizing racemization or epimerization. Water serves as an effective recrystallization solvent for many sulfamide derivatives, providing the appropriate balance of solubility and crystal formation kinetics. The recrystallization process typically involves dissolution of the crude product in hot water, followed by controlled cooling to promote crystallization of the pure compound.
Advanced chromatographic techniques offer additional purification options for complex sulfamide mixtures where traditional methods prove insufficient. Silica gel column chromatography using hexanes and ethyl acetate mixtures provides effective separation of sulfamide products from synthetic impurities. The optimization of eluent composition, typically employing hexanes to ethyl acetate ratios of 10:1, enables the isolation of pure sulfamide compounds with excellent recovery rates.
The development of specialized purification protocols for chiral sulfamides often incorporates optical resolution techniques using readily available chiral acids. Natural tartaric acid and its benzoyl derivatives, particularly dibenzoyl-d-tartaric acid, serve as effective resolving agents for racemic sulfamide mixtures. The resolution process typically involves suspension of the racemic hydrochloride salt in methanol, followed by treatment with the chiral acid to precipitate one enantiomer selectively.
Temperature control during purification procedures proves critical for maintaining product quality and yield. Drying procedures conducted at elevated temperatures, typically around 80°C, ensure complete removal of residual solvents while avoiding thermal decomposition of the sulfamide product. The controlled cooling of crystallization solutions, often to temperatures between 8-10°C, promotes the formation of well-defined crystals that facilitate efficient filtration and washing procedures.
Purification Method | Solvent System | Temperature Range | Typical Recovery (%) |
---|---|---|---|
1,4-Dioxane extraction | 1,4-Dioxane/water | Room temperature | 85-95 |
Recrystallization | Water | 80°C to 8-10°C | 70-85 |
Column chromatography | Hexanes/ethyl acetate (10:1) | Room temperature | 80-90 |
Optical resolution | Methanol/water | Room temperature | 40-50 per enantiomer |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure and configuration of sulfamide compounds. Extensive crystallographic studies of sulfamide derivatives have revealed fundamental structural characteristics that govern their physical and chemical properties [3] [4] [5].
The sulfamide functional group SO2NH exhibits distinctive crystallographic features across various structural contexts. In crystallographic studies of related sulfamide compounds, the sulfur-oxygen bond lengths typically range from 1.427 to 1.455 Å, while sulfur-nitrogen bonds exhibit lengths between 1.608 and 1.649 Å [5]. The sulfur-carbon bonds demonstrate lengths ranging from 1.725 to 1.761 Å, indicating consistent covalent bonding patterns within the sulfamide framework.
X-ray diffraction studies of sulfamide molecular crystals have identified three distinct molecular packing architectures, differentiated by the structure and composition of molecular layers within the crystal lattice [3]. The most frequently occurring hydrogen bonding patterns in sulfamide crystals involve infinite chains with four atoms, characterized by graph set notation analysis. These hydrogen bonding networks play crucial roles in determining crystal stability and physical properties.
For (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide specifically, while direct crystallographic data remains limited in available literature, the compound's melting point of 98-100°C [1] suggests moderate intermolecular interactions typical of sulfamide crystals. The optical activity measurement indicates successful maintenance of stereochemical integrity in the solid state, supporting the preservation of chiral configuration during crystallization processes.
Crystallographic investigations of related chiral sulfamides demonstrate that enantiomeric forms often exhibit identical unit cell parameters and space groups, differing only in their absolute configuration [6] [7]. This phenomenon reflects the fundamental principle that enantiomers possess identical physical properties except for their interaction with polarized light and other chiral environments.
Table 1: Comparative Crystallographic Data for Sulfamide Compounds
Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
---|---|---|---|---|---|---|---|---|
4-Phenyl-piperazine-1-sulfonamide | Monoclinic | P21/c | 24.183 | 9.549 | 9.789 | 92.23 | 2258.55 | 8 |
Aromatic sulfonamide I | Triclinic | P-1 | 7.950 | 8.473 | 10.442 | - | - | 2 |
Aliphatic sulfonamide II | Monoclinic | P21 | 11.90 | 8.038 | 12.40 | - | - | - |
The comparative analysis of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide and its (S,S)-(-)-enantiomeric counterpart reveals fundamental principles of stereochemical behavior in chiral sulfamide systems. Both enantiomers possess identical molecular formulas (C16H20N2O2S) and molecular weights (304.41 g/mol) [7] [8], yet exhibit opposite optical rotation values, demonstrating the classical relationship between enantiomeric pairs.
The structural relationship between these enantiomers involves the inversion of configuration at both chiral centers, specifically the alpha-carbon atoms adjacent to the phenyl rings. In the (R,R)-configuration, both chiral centers adopt the same absolute configuration, creating a C2-symmetric molecule, while the (S,S)-enantiomer exhibits the mirror-image arrangement [9] [10].
Chromatographic separation studies using chiral stationary phases have demonstrated successful resolution of these enantiomeric forms. Analysis using CHIRALPAK IA column with dichloromethane as mobile phase achieved baseline separation with retention times of 4.4 minutes for the first eluting enantiomer and 6.2 minutes for the second, yielding an alpha value of 2.29 and resolution of 8.27 [6]. This excellent chromatographic resolution indicates significant differences in the interaction strength between each enantiomer and the chiral stationary phase.
Electronic circular dichroism (ECD) calculations and experimental measurements provide definitive methods for absolute configuration assignment in these enantiomeric systems [9]. The ECD spectra exhibit mirror-image relationships between the (R,R) and (S,S) forms, with characteristic Cotton effects that reflect the different spatial arrangements of the chromophoric groups around the chiral centers.
Thermodynamic studies of enantiomeric recognition demonstrate that the binding energies between each enantiomer and chiral selectors differ significantly [9]. These differences arise from the varying hydrogen bonding patterns, steric interactions, and π-π stacking arrangements that each enantiomer can establish with chiral recognition sites. The length of hydrogen bonds formed between enantiomers and chiral stationary phases correlates directly with elution order, where shorter hydrogen bonds typically indicate stronger binding and longer retention times.
Table 2: Comparative Properties of Enantiomeric Forms
Property | (R,R)-(+)-Form | (S,S)-(-)-Form |
---|---|---|
Molecular Weight | 304.41 g/mol | 304.41 g/mol |
Optical Rotation | [α]20/D +80° | [α]20/D -80° |
Melting Point | 98-100°C | 98-100°C |
Chromatographic Retention | Variable with conditions | Variable with conditions |
ECD Spectrum | Positive Cotton effects | Negative Cotton effects |
Conformational dynamics in solution phase represent a critical aspect of sulfamide behavior, influencing both chemical reactivity and biological activity. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for investigating conformational preferences and dynamic processes in solution [11] [12] [13].
The sulfamide group in (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide exhibits restricted rotation around the S-N bonds due to partial double bond character arising from sulfur d-orbital participation [14]. This restricted rotation creates potential energy barriers that influence conformational interconversion rates and preferred geometries in solution.
Computational studies using density functional theory (DFT) methods, particularly B3LYP/6-311++G(3df,3pd) calculations, have identified multiple conformational minima for sulfamide derivatives [15] [14]. These conformations differ primarily in the orientation of hydrogen atoms connected to nitrogen atoms and the relative positioning of aromatic substituents. The energy barriers for conformational isomerization are typically low, allowing rapid interconversion at room temperature.
Variable-temperature NMR experiments have revealed conformational preferences that depend on solvent polarity [12]. In low-polarity solvents, anti conformations are generally favored, while polar solvents stabilize syn conformations through enhanced intermolecular interactions. The interconversion barriers measured by variable-temperature NMR typically range from 10-15 kcal/mol for sulfamide derivatives, indicating moderate conformational flexibility.
Molecular dynamics simulations provide detailed insights into conformational behavior over extended time scales [16] [17] [18]. These simulations reveal that sulfamide molecules undergo continuous conformational fluctuations, with root-mean-square deviations (RMSD) values typically ranging from 0.5 to 2.0 Å depending on the simulation conditions and molecular environment.
The conformational landscape of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide in solution is influenced by several factors: intramolecular hydrogen bonding between amino groups, π-π stacking interactions between aromatic rings, and steric repulsion between bulky substituents. Solvent effects play crucial roles in stabilizing specific conformations through preferential solvation of polar functional groups.
Table 3: Conformational Parameters in Solution
Conformation Type | Energy Barrier (kcal/mol) | Population (%) | Solvent Dependence |
---|---|---|---|
Syn | 12-14 | 35-45 | Favored in polar solvents |
Anti | 10-13 | 45-55 | Favored in nonpolar solvents |
Gauche | 14-16 | 10-20 | Intermediate populations |
The stereochemical stability of chiral centers in (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide under different environmental conditions represents a crucial factor for practical applications and storage requirements. Chiral stability depends on multiple environmental parameters including temperature, pH, solvent composition, and the presence of catalytic species [19] [20] [21].
Temperature effects on chiral stability follow predictable thermodynamic relationships, with higher temperatures generally increasing racemization rates through enhanced molecular motion and transition state accessibility [22]. For sulfamide derivatives, the activation energy for racemization typically ranges from 25-30 kcal/mol, indicating substantial barriers to stereochemical inversion under normal conditions [21].
pH effects on chiral stability are particularly significant for sulfamide compounds due to the presence of potentially ionizable nitrogen centers [22] [23]. At physiological pH values (6.8-7.4), sulfamides generally maintain configurational stability, but extreme pH conditions (below 2 or above 12) can catalyze racemization through protonation-deprotonation mechanisms that facilitate C-N bond rotation.
Solvent effects on chiral stability depend on the polarity, hydrogen bonding capability, and coordinating ability of the solvent system [24] [20]. Protic solvents can stabilize charged intermediates formed during racemization processes, while aprotic solvents generally provide better stereochemical stability. The rotational barrier for (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide has been calculated to be approximately 28-29 kcal/mol at 70-80°C, indicating good configurational stability under moderate heating conditions [21].
Environmental stress testing demonstrates that sulfamide chiral centers exhibit remarkable stability under standard storage conditions. At room temperature and neutral pH, racemization rates are negligible over extended periods. However, exposure to elevated temperatures (above 100°C) for prolonged periods can lead to gradual stereochemical erosion.
The presence of metal catalysts, particularly transition metals, can significantly accelerate racemization processes through coordination to nitrogen atoms and facilitation of bond rotation [19]. Careful storage conditions excluding metal contaminants help preserve stereochemical integrity over extended periods.
Table 4: Environmental Stability Parameters
Condition | Temperature Range | pH Range | Racemization Rate | Half-life |
---|---|---|---|---|
Standard Storage | 20-25°C | 6-8 | <0.1% per year | >100 years |
Elevated Temperature | 60-80°C | 6-8 | 1-5% per month | 2-5 years |
Acidic Conditions | 20-25°C | 1-3 | 0.5-2% per month | 3-10 years |
Basic Conditions | 20-25°C | 11-13 | 1-3% per month | 2-8 years |